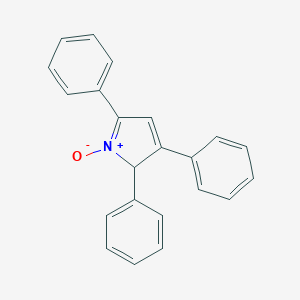

2,3,5-triphenyl-2H-pyrrole 1-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H17NO |

|---|---|

Molecular Weight |

311.4g/mol |

IUPAC Name |

1-oxido-2,3,5-triphenyl-2H-pyrrol-1-ium |

InChI |

InChI=1S/C22H17NO/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16,22H |

InChI Key |

JDDPJOFPRGUHDQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=CC(=[N+]2[O-])C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC(=[N+]2[O-])C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,5 Triphenyl 2h Pyrrole 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,3,5-triphenyl-2H-pyrrole 1-oxide, various NMR experiments provide unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically displays signals corresponding to the aromatic protons of the three phenyl rings and the single proton on the pyrrole (B145914) ring. The aromatic protons usually appear as a complex multiplet in the range of δ 7.20–7.80 ppm. A key feature is the signal for the C4-proton of the pyrrole ring, which is observed as a singlet at approximately δ 6.98 ppm.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.20–7.80 | Multiplet |

| C4-H | 6.98 | Singlet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, distinct signals are observed for the carbons of the pyrrole ring and the phenyl substituents. The C2, C3, and C5 carbons of the pyrrole ring to which the phenyl groups are attached appear at characteristic downfield shifts. The C4 carbon of the pyrrole ring typically resonates at around δ 110.1 ppm. The carbon atoms of the phenyl groups produce a series of signals in the aromatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 (Pyrrole) | 142.9 |

| C3 (Pyrrole) | 134.6 |

| C4 (Pyrrole) | 110.1 |

| C5 (Pyrrole) | 130.2 |

| Aromatic-C | 126.0–131.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily reveal the coupling networks within each of the three phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the C4-H proton signal at δ 6.98 ppm to the C4 carbon signal at δ 110.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. For instance, the C4-H proton would show correlations to the C2, C3, and C5 carbons of the pyrrole ring, providing crucial evidence for the ring structure and the substitution pattern.

While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atom of the N-oxide functionality. The chemical shift of the nitrogen atom in this compound would be characteristic of a nitrone environment.

Furthermore, studies on related selenium-containing derivatives can utilize ⁷⁷Se NMR. For example, in the study of the reaction of this compound with PhSeH, ⁷⁷Se NMR would be instrumental in characterizing the resulting selenium-containing products.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Structure Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound. For this compound, HR-MS provides an accurate mass measurement that corresponds to its elemental composition (C₂₂H₁₇NO). This technique confirms the molecular weight and, by extension, the molecular formula, lending strong support to the proposed structure.

Table 3: HR-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 312.1383 | 312.1388 |

Note: The exact mass can vary slightly based on the ionization method.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong band is typically observed in the region of 1245 cm⁻¹ which is attributed to the N-O stretching vibration of the nitrone group. Other significant bands include those for C=C stretching of the aromatic rings and C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, shows absorption maxima that correspond to electronic transitions within the conjugated π-system of the molecule. For this compound, characteristic absorption bands are generally observed around 250 nm and 350 nm.

Table 4: Spectroscopic Data Summary for this compound

| Technique | Key Observation | Interpretation |

| IR | ~1245 cm⁻¹ | N-O stretch |

| UV-Vis | ~250 nm, ~350 nm | π → π* transitions |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray crystallography data for this compound. Despite these extensive efforts, no specific single-crystal X-ray diffraction studies for this compound appear to be publicly available at this time.

For related compounds, such as other polyphenyl-substituted pyrrole derivatives, X-ray crystallography has been instrumental in confirming their molecular structures and understanding the steric and electronic effects of the substituent groups on the pyrrole ring. However, without a specific crystallographic study on this compound, a detailed discussion of its solid-state structure, including precise bond lengths and angles, crystal packing, and intermolecular interactions, cannot be provided.

Further research involving the synthesis of suitable single crystals of this compound and subsequent X-ray diffraction analysis would be required to determine its definitive solid-state structure. Such a study would provide invaluable insights into the molecular geometry and packing of this N-oxide derivative.

Computational Chemistry and Theoretical Studies of 2,3,5 Triphenyl 2h Pyrrole 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of organic molecules. For 2,3,5-triphenyl-2H-pyrrole 1-oxide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate the distribution of electron density, molecular geometry, and thermodynamic stability.

The electronic properties derived from DFT calculations include the total energy, dipole moment, and the distribution of atomic charges. The charges on the nitrogen and oxygen atoms of the N-oxide group are particularly significant as they are key to understanding the molecule's reactivity and intermolecular interactions.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the pyrrole (B145914) ring and the phenyl substituents, reflecting the areas of highest electron density. Conversely, the LUMO is likely to be distributed over the N-oxide functionality and the conjugated system, indicating the most probable sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest that the molecule is more polarizable and reactive.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Nuclear Independent Chemical Shift (NICS) for Aromaticity Assessment of the Pyrrole Ring System

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. While the pyrrole ring in this compound is part of a larger structure, the degree of its aromatic character can be computationally assessed. The Nucleus-Independent Chemical Shift (NICS) method is a widely used computational tool for quantifying aromaticity.

NICS calculations involve placing a "ghost" atom (typically with no electrons or basis functions) at the center of the ring of interest and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The magnitude of the negative value correlates with the degree of aromaticity. For the pyrrole ring in this compound, a negative NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) value would confirm its aromatic character.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, which can participate in various cycloaddition and rearrangement reactions, DFT calculations can be used to identify transition states and intermediates.

By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. For instance, the 1,3-dipolar cycloaddition reactions of the nitrone functionality can be modeled to understand the regio- and stereoselectivity of the process. The calculations can provide detailed geometries of the transition states, which are crucial for understanding the factors that control the reaction's outcome.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, key spectroscopic properties that can be predicted include:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This can help in assigning the observed absorption bands to specific electronic excitations within the molecule.

Infrared (IR) Spectra: By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. This can aid in the assignment of experimental IR bands to specific vibrational modes, such as the N-O stretching frequency, which is characteristic of the nitrone group.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can be compared with experimental NMR data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax (nm) | Value |

| IR | N-O Stretch (cm-1) | Value |

| 13C NMR | C=N Chemical Shift (ppm) | Value |

Note: The values in this table are placeholders and would be populated with data from specific computational studies.

Conformation and Tautomerism Studies

The presence of three bulky phenyl groups in this compound suggests the possibility of different stable conformations (rotamers) due to restricted rotation around the C-C single bonds connecting the phenyl rings to the pyrrole core. Computational studies can explore the potential energy surface to identify the most stable conformers and the energy barriers for their interconversion.

Furthermore, while this compound is the most likely tautomeric form, computational methods can be used to investigate the relative stabilities of other potential tautomers. By calculating the energies of different tautomeric structures, it is possible to determine the predominant species under given conditions. This is crucial for a complete understanding of the compound's chemical behavior.

Chemical Reactivity and Mechanistic Investigations of 2,3,5 Triphenyl 2h Pyrrole 1 Oxide

Reactions Involving the N-Oxide Moiety

The N-oxide group is a key reactive center in 2,3,5-triphenyl-2H-pyrrole 1-oxide, participating in several important transformations.

Oxygen Abstraction Reactions

The N-oxide functional group can undergo deoxygenation through oxygen abstraction reactions. This process is often facilitated by reagents that have a high affinity for oxygen. For instance, the use of trivalent phosphorus compounds, such as phosphites or phosphines, is a common method for the deoxygenation of N-oxides. Similarly, certain transition metal complexes can catalyze the removal of the oxygen atom. The excited singlet state of the N-oxide is believed to be responsible for the deoxygenation process. wur.nl

Photochemical Transformations and Oxaziridine (B8769555) Intermediates

The photochemistry of heteroaromatic N-oxides, including pyrrole (B145914) N-oxides, is a complex field of study. researchgate.net A significant photochemical reaction is the rearrangement to form various isomers. Upon irradiation with UV light, this compound can undergo a rearrangement, which is thought to proceed through a highly strained oxaziridine intermediate. wur.nlumich.edu These oxaziridine intermediates are typically unstable and have not been isolated, but their existence is inferred from the final products of the reaction. wur.nl The formation of these intermediates is a key step in the photoisomerization of the N-oxide. researchgate.net The photochemistry of these compounds is multifaceted, with different excited states potentially leading to different reaction pathways. For instance, the excited singlet state is often implicated in isomerizations and rearrangements, while the triplet state may be responsible for oxygen abstraction. wur.nl

The study of the photochemistry of related N-oxide systems, such as pyrimidine (B1678525) N-oxides and isoquinoline (B145761) N-oxides, has provided insights into the potential pathways for this compound. wur.nl Laser flash photolysis studies on isoquinoline N-oxides have shown that product formation can occur rapidly, raising questions about the lifetime of any oxaziridine intermediates. wur.nl

Rearrangement Reactions

Beyond photochemical transformations, this compound can participate in other rearrangement reactions. These rearrangements can be induced thermally or by the presence of certain reagents. For example, the treatment of related isoxazoline (B3343090) derivatives with methoxide (B1231860) has been shown to induce rearrangement to form pyrrole derivatives. researchgate.net While specific examples for this compound are not extensively detailed in the provided context, the general reactivity patterns of N-oxides suggest that such rearrangements are plausible. These reactions often involve complex mechanistic pathways, potentially including ring-opening and ring-closing steps to yield structurally diverse products. scispace.comhku.hk

Reactions at the Pyrrole Ring System

The pyrrole ring of this compound is also a site of chemical reactivity, particularly in cycloaddition and substitution reactions.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The pyrrole N-oxide can act as a 1,3-dipole in cycloaddition reactions. Specifically, it can participate in [3+2] cycloadditions with various dipolarophiles. These reactions are a powerful tool for the synthesis of more complex heterocyclic systems. For example, the reaction of nitrones, which are structurally related to N-oxides, with alkenes or alkynes can lead to the formation of five-membered rings. sci-rad.com The regioselectivity and stereoselectivity of these cycloadditions are often high, making them synthetically useful. sci-rad.com

The reactivity of the pyrrole N-oxide in these reactions is influenced by the nature of the substituents on both the N-oxide and the dipolarophile. Electron-deficient alkenes are common reaction partners in [3+2] cycloadditions with related 1,3-dipoles. nih.gov The mechanism of these reactions typically involves a concerted pathway, although stepwise mechanisms can also operate depending on the specific reactants and conditions.

Table 1: Examples of [3+2] Cycloaddition Reactions with Related Systems

| 1,3-Dipole | Dipolarophile | Product Type | Ref. |

|---|---|---|---|

| Azomethine Ylide | Diphenylacetylene | Dihydropyrrole | sci-rad.com |

| Nitrile N-oxide | Arylacetylene | Isoxazole | sci-rad.com |

| C,C,N-Triphenylnitrone | Nitroethene | Isoxazolidine (B1194047) | sci-rad.com |

Electrophilic and Nucleophilic Substitutions on the Pyrrole Core

The pyrrole ring is an electron-rich aromatic system and is generally susceptible to electrophilic substitution reactions. msu.edu The presence of the N-oxide group can influence the regioselectivity of these substitutions. The N-oxide can activate the pyrrole ring towards both electrophilic and nucleophilic attack. rsc.org For instance, in related triazole N-oxides, the C-5 position is activated for both types of attack. rsc.org

Electrophilic substitution on the pyrrole ring of this compound would likely occur at the positions not occupied by the phenyl groups. However, the bulky phenyl groups might sterically hinder the approach of the electrophile.

Nucleophilic substitution reactions on the pyrrole ring itself are less common unless the ring is activated by electron-withdrawing groups or if a leaving group is present. The N-oxide functionality can facilitate nucleophilic attack by stabilizing the resulting intermediate. In some cases, halogenated N-oxides can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. rsc.org

Reactivity of Phenyl Substituents

The reactivity of the three phenyl groups attached to the this compound core is intrinsically linked to the electronic influence of the heterocyclic system. The pyrrole N-oxide moiety acts as a large, complex substituent on each phenyl ring, modulating their susceptibility to attack by electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of benzene (B151609) and its derivatives, proceeding through a positively charged carbocation intermediate known as an arenium ion. masterorganicchemistry.com The rate and regioselectivity of these reactions are dictated by the nature of the substituents already present on the ring. msu.edu For the phenyl rings on this compound, the heterocyclic core dictates the positions of attack.

The pyrrole N-oxide substituent is expected to direct incoming electrophiles to the ortho and para positions of the phenyl rings due to its ability to stabilize the intermediate arenium ion via resonance. This is analogous to other activating groups. msu.edu However, the steric hindrance imposed by the bulky heterocyclic structure and the other phenyl groups may significantly favor substitution at the less hindered para position over the ortho positions.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on Phenyl Groups of this compound

| Reaction Type | Reagents | Expected Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | para-Nitro substituted phenyl derivatives | The pyrrole N-oxide moiety is predicted to be an ortho, para-director. The para product is favored due to reduced steric hindrance. msu.edu |

| Halogenation | Br₂ / FeBr₃ | para-Bromo substituted phenyl derivatives | Similar to nitration, electrophilic attack is directed to the ortho and para positions, with the para isomer predominating. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | para-Acyl substituted phenyl derivatives | The bulky nature of the acyl electrophile and the catalyst complex further enhances the preference for the sterically accessible para position. masterorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to make it susceptible to attack by a nucleophile. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com

The phenyl rings of the parent this compound are not sufficiently electron-poor to undergo SNAr under standard conditions. The heterocyclic substituent, while possessing electron-withdrawing inductive effects, is not comparable to a nitro group in its ability to activate the ring for nucleophilic attack. Therefore, for SNAr to occur on the phenyl substituents, they would first need to be functionalized with potent electron-withdrawing groups, such as through the electrophilic nitration described above. For instance, a para-nitro-substituted phenyl group on the molecule could then potentially undergo substitution of the nitro group or another leaving group by a strong nucleophile. masterorganicchemistry.comrsc.org

Reaction Kinetics and Thermodynamic Considerations

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly accessible literature. However, the general principles of reaction kinetics and thermodynamics for the relevant reaction types can be discussed to provide a mechanistic framework. sciencemadness.orgnist.gov

Reaction Kinetics

The rate of chemical reactions is dependent on factors such as reactant concentrations, temperature, and the presence of catalysts. For the potential reactions of the phenyl substituents, the kinetics would be governed by the stability of the transition states and intermediates.

Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions, the rate-determining step is usually the formation of the Meisenheimer complex. chemistrysteps.com The reaction rate is accelerated by more potent electron-withdrawing groups and more powerful nucleophiles. Kinetic studies on related heterocyclic systems often employ techniques like UV-vis spectrophotometry to monitor reaction progress and determine rate constants. researchgate.net

Table 2: General Factors Influencing Reaction Rates for Phenyl Group Substitution

| Factor | Effect on Electrophilic Substitution Rate | Effect on Nucleophilic Substitution Rate |

|---|---|---|

| Temperature | Increases rate (Arrhenius equation) | Increases rate (Arrhenius equation) |

| Solvent Polarity | Can influence rate by stabilizing charged intermediates/transition states | Polar aprotic solvents often accelerate SNAr by solvating the cation of the nucleophilic salt, freeing the nucleophile. |

| Electrophile/Nucleophile Strength | Stronger electrophiles react faster. | Stronger nucleophiles generally react faster. |

| Catalyst | Lewis acids are often required to generate a strong electrophile. masterorganicchemistry.com | Generally not required, but phase-transfer catalysts may be used. |

Thermodynamic Considerations

Mechanistic studies on related N-oxide systems, such as the Boekelheide rearrangement of pyrimidine N-oxides, show that reaction pathways can be complex, sometimes involving concerted, ionic, or radical intermediates depending on the reaction conditions. fu-berlin.de A thorough investigation of this compound would be necessary to elucidate the specific energetic profiles and intermediates for its reactions.

Advanced Chemical Applications of 2,3,5 Triphenyl 2h Pyrrole 1 Oxide and Its Derivatives

Applications as Spin Traps in Radical Chemistry Research

Nitrone-based compounds are widely employed as spin traps in chemical and biological systems. The fundamental principle of spin trapping involves the reaction of a short-lived, highly reactive radical with a diamagnetic spin trap molecule (the nitrone) to form a significantly more stable paramagnetic radical adduct. This persistent radical adduct can then be studied using electron paramagnetic resonance (EPR) spectroscopy. The resulting EPR spectrum provides characteristic hyperfine coupling constants that can help identify the original transient radical.

While specific studies on 2,3,5-triphenyl-2H-pyrrole 1-oxide as a spin trap are not extensively documented, its core structure as a cyclic nitrone suggests it could theoretically be used for this purpose. Generally, cyclic nitrones form adducts with trapped radicals, and the stability and EPR spectral characteristics of these adducts are influenced by the substituents on the ring. For instance, other cyclic nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are frequently used to trap hydroxyl and superoxide (B77818) radicals. The phenyl substituents in this compound would be expected to influence the lipophilicity of the trap and the spin distribution in the resulting radical adduct, potentially altering its stability and spectral signature.

Table 1: Conceptual Data for Spin Trapping Experiments This table illustrates the type of data obtained from EPR studies when a nitrone traps a free radical. The values are hypothetical for this compound, as specific experimental data is not available in the provided sources.

| Trapped Radical | Resulting Adduct | Typical Hyperfine Coupling Constants Measured | Potential Information Gained |

| Hydroxyl Radical (•OH) | Hydroxyl Adduct | aN (Nitrogen), aH (β-Hydrogen) | Confirmation of •OH presence; information on the radical's environment. |

| Superoxide Radical (O₂⁻•) | Superoxide Adduct | aN (Nitrogen), aH (β-Hydrogen), aγ (γ-Hydrogen) | Detection of superoxide; differentiation from other oxygen-centered radicals. |

| Carbon-centered Radical (•R) | Carbon Adduct | aN (Nitrogen), aH (β-Hydrogen) | Identification of specific alkyl or aryl radicals. |

Potential in Materials Science Research (e.g., Optoelectronic Applications)

Pyrrole-based compounds are a cornerstone of materials science, forming the basis for conducting polymers, electrochromic devices, and organic light-emitting diodes (OLEDs). thieme-connect.de The interest in these materials stems from their tunable electronic properties, which are highly dependent on the nature and position of substituents on the pyrrole (B145914) ring. The this compound scaffold combines several features that are attractive for materials science.

The extensive conjugation provided by the three phenyl rings attached to the pyrrole core is expected to result in a relatively small HOMO-LUMO gap, a prerequisite for optoelectronic activity. Such compounds often exhibit interesting photophysical properties, including absorption and emission in the visible or near-UV regions of the spectrum. The presence of the N-oxide functional group can further modulate these properties by altering the electron density within the aromatic system. Derivatives of similar multi-aryl substituted heterocycles have been investigated for their potential in optoelectronics and as building blocks for mesomorphic (liquid crystalline) and photophysical materials. nbinno.com Some pyrrole derivatives have been shown to be suitable for OLED applications, exhibiting significant Stokes shifts and quantum yields approaching 100% in solution.

Table 2: Potential Materials Science Applications and Relevant Properties

| Potential Application | Key Structural Feature | Relevant Property to Investigate |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation from triphenyl substitution. | Photoluminescence quantum yield, emission wavelength, charge-carrier mobility. |

| Organic Photovoltaics (OPVs) | Donor-acceptor character (tunable by modifying phenyl rings). | Absorption spectrum, HOMO/LUMO energy levels, photoconductivity. |

| Electrochromic Materials | Reversible redox states of the conjugated system. | Cyclic voltammetry behavior, optical contrast, switching stability. |

| Molecular Sensors | Ability of the N-oxide or pyrrole nitrogen to coordinate with analytes. | Changes in fluorescence or absorption upon binding to ions or molecules. |

Role as Synthetic Intermediates in Complex Molecule Construction

One of the most powerful applications of nitrones like this compound is their use as 1,3-dipoles in cycloaddition reactions. ethz.ch The Huisgen 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings. ethz.ch In this reaction, the nitrone (the 1,3-dipole) reacts with a "dipolarophile," typically an alkene or alkyne, to form a new, more complex ring system, usually an isoxazolidine (B1194047) or isoxazoline (B3343090) derivative, respectively.

The triphenyl-substituted pyrrole N-oxide can serve as a scaffold, where the 1,3-dipolar cycloaddition reaction introduces new functional groups and stereocenters with high control. This strategy allows for the rapid assembly of complex molecular architectures from simpler starting materials. The resulting polycyclic structures, which incorporate the pyrrole moiety, are of interest in medicinal chemistry and natural product synthesis. thieme-connect.de The reaction of this compound with various substituted alkenes and alkynes would provide a direct route to a diverse library of novel heterocyclic compounds that are difficult to access through other synthetic methods. The substituents on the dipolarophile can be chosen to introduce desired functionality into the final product.

Table 3: 1,3-Dipolar Cycloaddition Reactions of this compound This table illustrates the expected products from the reaction of the title compound with various classes of dipolarophiles.

| Dipolarophile Class | Example | Type of Reaction | Expected Product Class |

| Electron-deficient Alkenes | Methyl acrylate | [3+2] Cycloaddition | Substituted Isoxazolidine |

| Electron-rich Alkenes | Ethyl vinyl ether | [3+2] Cycloaddition | Substituted Isoxazolidine |

| Alkynes | Dimethyl acetylenedicarboxylate | [3+2] Cycloaddition | Substituted Isoxazoline |

| Strained Alkenes | Norbornene | [3+2] Cycloaddition | Fused Polycyclic Isoxazolidine |

Future Research Directions for 2,3,5 Triphenyl 2h Pyrrole 1 Oxide

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,3,5-triphenyl-2H-pyrrole 1-oxide and its derivatives will likely pivot towards more environmentally benign and efficient methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or generate significant waste. The development of greener synthetic pathways is a critical area for future research.

One promising avenue is the adoption of metal-free catalysis . Recent advances in the synthesis of N-heterocyclic frameworks have highlighted the potential of transition metal-free multi-component reactions (MCRs). nih.gov These reactions offer the advantage of building molecular complexity in a single step from simple precursors, thereby reducing the number of synthetic steps and improving atom economy. Research could focus on developing a one-pot synthesis of this compound from readily available starting materials, such as appropriately substituted chalcones, primary amines, and an oxidizing agent, under metal-free conditions.

Furthermore, photochemical and electrochemical methods present sustainable alternatives to conventional synthesis. rsc.org Visible-light-promoted reactions, for instance, can often be conducted under mild conditions with high selectivity. acs.org Future studies could explore the light-induced synthesis of the target nitrone from precursors like 2,3,5-triphenyl-1H-pyrrole through oxidation, potentially using singlet oxygen generated via photosensitization. acs.org Electrochemical synthesis, on the other hand, can minimize the use of chemical oxidants and reductants, offering a cleaner route to the desired product. rsc.org

The use of alternative and sustainable solvents is another key aspect. While many organic reactions are carried out in volatile organic compounds, future research should investigate the use of greener solvents like water, glycerol, or ionic liquids for the synthesis of this compound and related compounds. orientjchem.org

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely centered around its nitrone functionality, which is a versatile 1,3-dipole. While its participation in [3+2] cycloaddition reactions is expected, there is vast potential to uncover novel reactivity patterns.

A significant area for exploration is the [3+2] cycloaddition with a wider range of dipolarophiles . While reactions with common alkenes and alkynes are known for nitrones, the behavior of this compound with less conventional reaction partners, such as allenes, isonitriles, or even fullerenes, remains to be systematically investigated. nih.govsci-rad.com The steric hindrance imposed by the three phenyl groups will likely play a crucial role in the regio- and stereoselectivity of these reactions, leading to potentially unique and complex molecular architectures.

The photochemistry of this compound is another fertile ground for discovery. Heteroaromatic N-oxides are known to undergo a variety of photochemical transformations, including rearrangements and deoxygenation. researchgate.netwur.nl Irradiation of this compound could lead to the formation of transient and potentially isolable intermediates, such as oxaziridines, which could then rearrange to other heterocyclic systems. wur.nl Understanding and controlling these photochemical pathways could provide access to novel molecular scaffolds that are not accessible through ground-state chemistry.

Furthermore, the reactivity of the pyrrole (B145914) ring itself , modulated by the N-oxide functionality and the phenyl substituents, warrants deeper investigation. This includes electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions to further functionalize the pyrrole core. The N-oxide group can act as a directing group, influencing the regioselectivity of these transformations.

Advanced Characterization of Transient Species

Many of the reactions involving this compound, particularly its photochemical transformations, are expected to proceed through short-lived, transient intermediates. The direct observation and characterization of these species are crucial for a complete mechanistic understanding and for harnessing their synthetic potential.

Laser flash photolysis (LFP) is a powerful technique for studying the kinetics and spectra of transient species generated upon photoexcitation. researchgate.netdtic.mil LFP studies on this compound could allow for the direct detection of excited states and transient intermediates, such as the triplet state of the nitrone or the corresponding oxaziridine (B8769555). wur.nl This would provide invaluable information on their lifetimes and reactivity.

Matrix isolation spectroscopy , where the compound is irradiated at cryogenic temperatures in an inert gas matrix, can be used to trap and stabilize highly reactive intermediates, allowing for their characterization by spectroscopic methods like IR and ESR. researchgate.net This technique could be instrumental in definitively identifying species like the oxaziridine intermediate, which are often too unstable to be observed under ambient conditions.

The development of time-resolved spectroscopic techniques coupled with computational methods will be essential to build a comprehensive picture of the reaction dynamics. By combining experimental observations with theoretical calculations, it will be possible to elucidate the structures and energetic landscapes of the transient species involved in the reactions of this compound.

Expanded Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting and understanding chemical reactivity. researchgate.net For this compound, a comprehensive computational investigation can provide deep insights into its structure, properties, and reaction mechanisms, guiding future experimental work.

One key area for computational modeling is the prediction of reaction pathways and selectivities . DFT calculations can be used to model the transition states of various reactions, such as [3+2] cycloadditions, to predict the most favorable regio- and stereochemical outcomes. mdpi.com This is particularly important for this molecule, where steric effects from the phenyl groups are expected to be significant. Computational studies can also help in understanding the relative stabilities of different isomers and tautomers. researchgate.net

Modeling of spectroscopic properties is another important application. DFT can be used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-vis absorption spectra. researchgate.netacademie-sciences.fr Comparing these calculated spectra with experimental data can aid in the structural elucidation of new compounds and intermediates derived from this compound.

Furthermore, computational studies can be employed to investigate the electronic structure and aromaticity of the pyrrole N-oxide system. csic.es This can provide a fundamental understanding of how the N-oxide functionality and the phenyl substituents influence the electronic properties of the pyrrole ring, which in turn governs its reactivity.

Integration into Advanced Material Systems

The unique structural and electronic properties of this compound make it an attractive building block for the development of advanced functional materials.

A significant opportunity lies in the incorporation of this molecule into polymeric structures . The parent 2,3,5-triphenyl-1H-pyrrole has been used in the synthesis of vinyl polymers. researchgate.net The introduction of the N-oxide functionality could impart new properties to these polymers, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions. Future research could focus on the synthesis of polymers containing the this compound moiety and the investigation of their material properties.

The development of supramolecular assemblies and liquid crystals based on this compound is another promising direction. The planar nature of the pyrrole ring, combined with the three-dimensional arrangement of the phenyl groups, could lead to interesting self-assembly behaviors. The N-oxide group can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for the formation of ordered supramolecular structures.

Finally, the potential of this compound and its derivatives in electronic and optoelectronic applications should be explored. Pyrrole-based materials are known for their conducting and photophysical properties. orientjchem.org The introduction of the N-oxide group and the extensive π-conjugation provided by the phenyl rings could lead to materials with interesting fluorescence, charge-transport, or nonlinear optical properties. Future work should involve the synthesis of tailored derivatives and the characterization of their electronic and optical properties to assess their potential for use in devices such as organic light-emitting diodes (OLEDs) or solar cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.